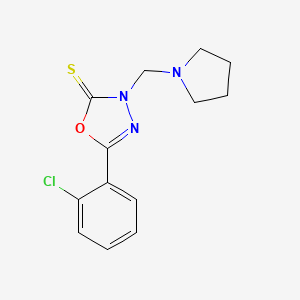![molecular formula C23H20IN7 B11097699 N-benzyl-6-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11097699.png)
N-benzyl-6-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-IODOBENZALDEHYDE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that combines the functionalities of an aldehyde, aniline, benzylamine, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-IODOBENZALDEHYDE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps. One common method starts with the iodination of benzaldehyde to produce 3-iodobenzaldehyde. This can be achieved using 1,3-diiodo-5,5-dimethylhydantoin in sulfuric acid . The next step involves the formation of the hydrazone by reacting 3-iodobenzaldehyde with 4-anilino-6-(benzylamino)-1,3,5-triazine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-IODOBENZALDEHYDE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 3-iodobenzoic acid.
Reduction: 3-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-IODOBENZALDEHYDE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-IODOBENZALDEHYDE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the triazine ring can interact with nucleic acids and proteins, potentially disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
3-Iodobenzaldehyde: A simpler compound with similar reactivity but lacking the triazine and hydrazone functionalities.
4-Anilino-6-(benzylamino)-1,3,5-triazine: Shares the triazine core but lacks the aldehyde and iodine functionalities.
Uniqueness
3-IODOBENZALDEHYDE 1-[4-ANILINO-6-(BENZYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combination of multiple reactive sites, which allows for a wide range of chemical modifications and applications. Its ability to form stable complexes with metal ions and interact with biological macromolecules makes it a valuable tool in both chemical and biological research.
Properties
Molecular Formula |
C23H20IN7 |
|---|---|
Molecular Weight |
521.4 g/mol |
IUPAC Name |
6-N-benzyl-2-N-[(E)-(3-iodophenyl)methylideneamino]-4-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C23H20IN7/c24-19-11-7-10-18(14-19)16-26-31-23-29-21(25-15-17-8-3-1-4-9-17)28-22(30-23)27-20-12-5-2-6-13-20/h1-14,16H,15H2,(H3,25,27,28,29,30,31)/b26-16+ |
InChI Key |
RRLVNWLHFDUERT-WGOQTCKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)I)NC4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)I)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2S,3aR)-2-(3-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11097627.png)
![ethyl 5-{[(4,6-diphenylpyrimidin-2-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B11097628.png)
![N-methyl-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11097641.png)
![9-bromo-2-phenyl-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazinane]-2'-thione](/img/structure/B11097647.png)
![1-(3-Chlorophenyl)-3-[4-(4-hydroxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11097648.png)
![1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-{(3E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene}hydrazinecarbimidothioate](/img/structure/B11097660.png)
![N-[5-(2-amino-2-oxoethyl)-3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl]-4-chlorobenzamide](/img/structure/B11097664.png)
![ethyl (2Z)-2-(3,5-dibromo-4-hydroxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11097670.png)
![ethyl 2-[({[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11097676.png)
![(4Z)-2-(3-chlorophenyl)-4-{[2-(3-chlorophenyl)hydrazinyl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11097684.png)

![N-(1-{2-[(3,5-dinitrophenyl)carbonyl]-3-(2-hydroxyphenyl)diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11097702.png)

